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Compound of Interest

6-Bromo-2-cyclopropylquinoline-4-
Compound Name:
carboxylic acid

cat. No.: B1267072

An In-depth Technical Guide to 6-Bromo-2-
cyclopropylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and
biological properties of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid, a heterocyclic
compound of interest in medicinal chemistry and materials science. This document
consolidates available data on its synthesis, spectral characteristics, and potential therapeutic
applications, with a focus on its emerging role in cancer research.

Chemical and Physical Properties

6-Bromo-2-cyclopropylquinoline-4-carboxylic acid (CAS RN: 313241-16-6) is a quinoline
derivative characterized by a bromine substituent at the 6-position and a cyclopropyl group at
the 2-position of the quinoline core.[1] The presence of the carboxylic acid group at the 4-
position imparts acidic properties to the molecule.

Table 1: Physical and Chemical Properties of 6-Bromo-2-cyclopropylquinoline-4-carboxylic
acid
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Property Value Source(s)
Molecular Formula C13H10BrNO:2 [1]
Molecular Weight 292.13 g/mol [1]
Melting Point 308 °C (decomposes) [2]
Boiling Point 449.5 £ 45.0 °C (Predicted) [2]
pKa 0.93 £ 0.30 (Predicted) [2]
Density 1.683 + 0.06 g/cm? (Predicted) [2]

Note: Predicted values should be considered as estimates and require experimental
verification.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 6-
Bromo-2-cyclopropylquinoline-4-carboxylic acid. Key spectral features are summarized
below.

Table 2: Key Spectroscopic Data for 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid
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Technique Key Signals and Interpretation

-0 1.2-1.8 ppm (multiplet): Protons of the
1H NMR cyclopropyl group. - & 12—13 ppm (broad

singlet): Proton of the carboxylic acid group.

- m/z 292.13: Molecular ion peak (M*),
confirming the molecular formula.[3] -

Mass Spectrometry Fragmentation: Prominent loss of OH (M-17)
and COOH (M-45) are characteristic of

carboxylic acids.[4]

- ~1700 cm~1: C=0 stretching vibration of the

carboxylic acid.[3] - ~600 cm~1; C-Br stretching
IR Spectroscopy vibration.[3] - 2500-3300 cm~1 (broad): O-H

stretching of the hydrogen-bonded carboxylic

acid dimer.[5]

Synthesis and Purification

The synthesis of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid can be achieved
through the Doebner reaction, a three-component condensation of an aniline, an aldehyde, and
pyruvic acid.[6][7]

Experimental Protocol: Doebner Reaction

This protocol is a general procedure for the synthesis of quinoline-4-carboxylic acids and can
be adapted for the target molecule.

Materials:

4-Bromoaniline

Cyclopropanecarboxaldehyde

Pyruvic acid

Ethanol (or other suitable solvent)
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e Acid catalyst (e.g., HCI, BFs-OEt2) (optional, as the reaction can sometimes proceed without
a catalyst)[8]

Procedure:

e A mixture of 4-bromoaniline (1.0 equivalent), pyruvic acid (1.0 equivalent), and
cyclopropanecarboxaldehyde (1.0 equivalent) is prepared in ethanol.[8]

e The reaction mixture is stirred and heated to reflux for approximately 3 hours.[8]
e The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

o Upon completion, the reaction mixture is cooled to room temperature, allowing the product to
precipitate.

e The solid product is collected by filtration.

Purification

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

[8][°]
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Synthesis and Purification Workflow

Biological Activity and Potential Applications

Quinoline-4-carboxylic acid derivatives are a well-established class of compounds with a broad
spectrum of biological activities, including anticancer, antibacterial, and antimalarial properties.
[10] While specific biological data for 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid is
limited in the public domain, the structural motifs present suggest potential for therapeutic
applications, particularly in oncology.

Anticancer Potential

Derivatives of quinoline-4-carboxylic acid have been shown to exert their anticancer effects
through various mechanisms:

e Enzyme Inhibition: These compounds can inhibit key enzymes involved in cancer
progression, such as histone deacetylases (HDACSs) and sirtuins (e.g., SIRT3).[10][11][12]

 Signaling Pathway Modulation: Quinoline derivatives have been reported to interfere with
critical cancer-related signaling pathways, including the STAT3 pathway.[10] Inhibition of
STATS3 signaling can lead to decreased cell proliferation and induction of apoptosis.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5387716/
https://www.benchchem.com/product/b1267072?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5387716/
https://www.researchgate.net/figure/Cytotoxic-activity-a-of-compounds-1-6-against-four-cancer-cell-lines_tbl1_42542151
https://dev.spectrabase.com/compound/5v9K2EXnE1e
https://pmc.ncbi.nlm.nih.gov/articles/PMC5387716/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Drug Action

Quinoline-4-carboxylic

Acid Derivative

/ Cellular [Targets
y

\

HDAG Inhibition | | SIRT3 Inhibition | | > 1AL Pathway
Inhibition
\ | ]
1 1 |
¥ Cellular %ffec’t/s/ ¢
Epigenetic Modulation Apoptosis Cell Cycle Arrest
© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Seed Cancer Cells
in 96-well plate

l

Treat with
Compound

'

Add MTT Reagent
& Incubate

‘

Solubilize
Formazan Crystals

Measure Absorbance
& Calculate IC50

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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